4-(Cyclopentylamino)-4'-fluorobutyrophenone hydrochloride
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Overview
Description
4-(Cyclopentylamino)-4’-fluorobutyrophenone hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylamino)-4’-fluorobutyrophenone hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorobutyrophenone Core:
Amination: The cyclopentylamino group is introduced via nucleophilic substitution, where a suitable amine reacts with the fluorobutyrophenone intermediate.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of 4-(Cyclopentylamino)-4’-fluorobutyrophenone hydrochloride may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentylamino)-4’-fluorobutyrophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-(Cyclopentylamino)-4’-fluorobutyrophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylamino)-4’-fluorobutyrophenone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclopentylamino)-4’-chlorobutyrophenone hydrochloride
- 4-(Cyclopentylamino)-4’-bromobutyrophenone hydrochloride
- 4-(Cyclopentylamino)-4’-iodobutyrophenone hydrochloride
Uniqueness
4-(Cyclopentylamino)-4’-fluorobutyrophenone hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
59921-77-6 |
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Molecular Formula |
C15H21ClFNO |
Molecular Weight |
285.78 g/mol |
IUPAC Name |
cyclopentyl-[4-(4-fluorophenyl)-4-oxobutyl]azanium;chloride |
InChI |
InChI=1S/C15H20FNO.ClH/c16-13-9-7-12(8-10-13)15(18)6-3-11-17-14-4-1-2-5-14;/h7-10,14,17H,1-6,11H2;1H |
InChI Key |
GTVVQMSSZWWQJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)[NH2+]CCCC(=O)C2=CC=C(C=C2)F.[Cl-] |
Origin of Product |
United States |
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